molecular formula C17H17N3O3 B5524862 2-nitro-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide

2-nitro-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide

Cat. No.: B5524862
M. Wt: 311.33 g/mol
InChI Key: XEXNSNRLYFCPGP-VCHYOVAHSA-N
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Description

2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by the presence of a nitro group and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and 2,4,6-trimethylbenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone nitrogen, leading to the formation of oxime derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of 2-amino-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide.

    Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of oxime derivatives.

Scientific Research Applications

2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazone linkage and nitro group are key functional groups that contribute to its biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It can serve as a reagent in the detection and quantification of various analytes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazone linkage can also interact with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-nitro-N’-[(1E)-(2,4,6-trihydroxyphenyl)methylidene]benzohydrazide: Similar structure but with hydroxyl groups instead of methyl groups.

    2,4,6-trinitroaniline derivatives: Compounds with multiple nitro groups, known for their potent biological activities.

Uniqueness

2-nitro-N’-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-8-12(2)15(13(3)9-11)10-18-19-17(21)14-6-4-5-7-16(14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXNSNRLYFCPGP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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